PSB 0777 ammonium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H24N6O7S2 |

|---|---|

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate |

InChI |

InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1 |

InChI-Schlüssel |

AYQGFWKUGKSGCZ-TZNCIMHNSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSB-0777 Ammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0777, as its ammonium (B1175870) salt, is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) family. Its mechanism of action is centered on the activation of the A2AR, primarily initiating a signaling cascade through the Gs protein pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of PSB-0777. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications. Notably, PSB-0777 exhibits poor oral absorption and limited brain penetrability, making it a valuable tool for investigating peripheral A2AR-mediated effects, particularly in the context of inflammation.

Introduction

Adenosine receptors, ubiquitously expressed throughout the body, play crucial roles in a myriad of physiological and pathophysiological processes. The A2A subtype, in particular, has garnered significant attention as a therapeutic target for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. PSB-0777 has emerged as a key pharmacological tool for elucidating the functions of the A2AR due to its high potency and selectivity. This guide delves into the core mechanism of action of PSB-0777, providing the technical details necessary for its application in a research and development setting.

Pharmacological Profile of PSB-0777 Ammonium

The pharmacological activity of PSB-0777 is defined by its high affinity and selectivity for the adenosine A2A receptor. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity (Ki) of PSB-0777 for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2A | Rat | 44.4 | [1][2] |

| A2A | Human | 360 | [3] |

| A1 | Rat | ≥10,000 | [1] |

| A1 | Human | 541 | [3] |

| A2B | Human | ≥10,000 | [1] |

| A3 | Human | ≥10,000 | [1] |

Table 2: Functional Potency (EC50) of PSB-0777

| Assay | Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation | CHO-K1 | 117 | [4] |

Core Mechanism of Action: A2A Receptor-Mediated Signaling

The primary mechanism of action of PSB-0777 involves its binding to and activation of the adenosine A2A receptor. This initiates a canonical Gs protein-coupled signaling cascade.

The Gs-Adenylyl Cyclase-cAMP Pathway

Upon binding of PSB-0777, the A2AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.

Modulation of Synaptic Plasticity

Recent studies have highlighted the role of PSB-0777 in modulating synaptic plasticity. Its activation of A2ARs can influence the expression and localization of key synaptic proteins, including postsynaptic density protein 95 (PSD-95) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This suggests a role for PSB-0777 in regulating synaptic strength and function. The activation of Src family kinases (SFKs) has also been implicated as a downstream event following A2AR stimulation by PSB-0777.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of PSB-0777.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of PSB-0777 for the adenosine A2A receptor.

Objective: To determine the inhibitory constant (Ki) of PSB-0777 by competitive displacement of a radiolabeled ligand from the A2A receptor.

Materials:

-

Cell membranes expressing the human or rat A2A receptor (e.g., from HEK-293 or CHO cells)

-

Radioligand (e.g., [3H]-ZM241385 or [3H]-CGS21680)

-

PSB-0777 ammonium salt

-

Non-specific binding control (e.g., a high concentration of a non-labeled A2AR antagonist like ZM241385 or agonist like NECA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of PSB-0777 (typically in a serial dilution).

-

50 µL of radioligand at a fixed concentration (usually near its Kd value).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PSB-0777 concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol outlines a method to measure the functional potency (EC50) of PSB-0777 by quantifying its ability to stimulate cAMP production in whole cells.

Objective: To determine the half-maximal effective concentration (EC50) of PSB-0777 for A2A receptor-mediated cAMP accumulation.

Materials:

-

Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO-K1 cells)

-

PSB-0777 ammonium salt

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

-

Cell culture medium and buffers (e.g., HBSS)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding: Culture the A2AR-expressing cells to ~80-90% confluency. Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor in assay buffer for a specified time (e.g., 30 minutes).

-

Add varying concentrations of PSB-0777 to the wells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol. This typically involves the addition of detection reagents and an incubation period.

-

-

Measurement: Read the plate using a plate reader at the appropriate wavelength or setting for the chosen assay format.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the PSB-0777 treated wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the PSB-0777 concentration.

-

Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Conclusion

PSB-0777 ammonium is a valuable pharmacological agent for the study of adenosine A2A receptor function. Its high potency and selectivity, coupled with its distinct pharmacokinetic profile, make it an ideal tool for investigating the peripheral roles of A2AR in various physiological and pathological states. The core mechanism of action, centered on the activation of the Gs-adenylyl cyclase-cAMP signaling pathway, is well-characterized. Further research into its effects on synaptic plasticity and other downstream signaling events will continue to expand our understanding of A2AR biology and its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working with this important compound.

References

PSB-0777 Ammonium: A Technical Guide to a Selective Adenosine A₂A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PSB-0777 ammonium (B1175870), a potent and selective full agonist for the adenosine (B11128) A₂A receptor (A₂AAR). This document details its pharmacological profile, experimental protocols for its characterization, and the key signaling pathways it modulates. The information presented is intended to support researchers and drug development professionals in utilizing PSB-0777 as a tool for investigating A₂AAR function and its therapeutic potential.

Core Data Presentation

The pharmacological characteristics of PSB-0777 have been determined through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of PSB-0777

| Receptor Subtype | Species | Kᵢ (nM) |

| A₂A | Rat | 44.4 [1][2] |

| A₂A | Human | 360 [1] |

| A₁ | Rat | ≥10,000[1][2] |

| A₁ | Human | 541[1] |

| A₂B | Human | >10,000[1][2] |

| A₃ | Human | >>10,000[1][2] |

| β₁ Adrenergic | Human | 4,400 |

| β₃ Adrenergic | Human | 3,300 |

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.

Table 2: Functional Activity of PSB-0777

| Assay | Cell Line | Parameter | Value (nM) |

| cAMP Accumulation | CHO-K1 | EC₅₀ | 117 [1] |

EC₅₀ represents the half-maximal effective concentration, indicating the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams illustrate the A₂A receptor signaling cascade and standardized workflows for key assays.

Caption: Adenosine A₂A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize PSB-0777.

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of PSB-0777 for the A₂A receptor through competitive displacement of a radiolabeled antagonist.

1. Membrane Preparation:

-

Culture cells stably expressing the human or rat A₂A receptor (e.g., HEK-293 or CHO cells) to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) containing varying concentrations of PSB-0777.

-

50 µL of a known concentration of a radiolabeled A₂A antagonist (e.g., [³H]ZM241385, typically at a concentration near its K₋d).

-

100 µL of the prepared cell membrane suspension.

-

-

For total binding, replace the unlabeled ligand with assay buffer. For non-specific binding, include a high concentration of a non-radiolabeled A₂A antagonist (e.g., 10 µM ZM241385).

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

3. Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the PSB-0777 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of PSB-0777 to stimulate the production of cyclic AMP (cAMP), a key second messenger of A₂A receptor activation.

1. Cell Seeding:

-

Seed cells expressing the A₂A receptor (e.g., CHO-K1) into a 96-well or 384-well assay plate and culture overnight to allow for adherence.

2. Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer (e.g., HBSS supplemented with HEPES).

-

Add a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP and incubate for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of PSB-0777 to the wells.

-

Incubate at 37°C for 30-60 minutes to allow for agonist-induced cAMP accumulation.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the PSB-0777 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the potency of PSB-0777 as an agonist.

In Vivo Model: Oxazolone-Induced Colitis in Rats

This model is used to evaluate the anti-inflammatory effects of PSB-0777 in a model of inflammatory bowel disease that mimics aspects of ulcerative colitis.

1. Sensitization:

-

On day 0, sensitize the rats by applying a solution of oxazolone (B7731731) (e.g., 3% in 100% ethanol) to a shaved area of the abdomen.

2. Induction of Colitis:

-

On day 7, lightly anesthetize the rats and intrarectally administer a solution of oxazolone (e.g., 1% in 50% ethanol) via a catheter inserted into the colon.

3. Treatment:

-

Administer PSB-0777 or vehicle control to the rats daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of colitis induction or as a pre-treatment. A typical dose for PSB-0777 is 0.4 mg/kg/day.

4. Assessment of Colitis:

-

Monitor the animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

At the end of the study period (e.g., 3-5 days after induction), euthanize the animals and collect the colon.

-

Measure the colon length and weight.

-

Collect tissue samples for histological analysis (e.g., H&E staining) to assess mucosal damage and inflammatory cell infiltration.

-

Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

5. Data Analysis:

-

Compare the DAI scores, colon length/weight ratios, histological scores, and MPO activity between the PSB-0777-treated group and the vehicle control group to determine the therapeutic efficacy of the compound.

Ex Vivo Analysis: Synaptic Protein Expression

This protocol describes the use of Western blotting to assess the effect of PSB-0777 on the expression of synaptic proteins in neuronal cultures or brain tissue.

1. Sample Preparation:

-

Treat primary neuronal cultures or administer PSB-0777 to animals and subsequently dissect the brain region of interest (e.g., striatum or hippocampus).

-

Homogenize the cells or tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Western Blotting:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the synaptic protein of interest (e.g., PSD-95, synapsin-1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Compare the normalized protein expression levels between PSB-0777-treated and control samples.

This guide provides a foundational understanding of PSB-0777 ammonium and the experimental approaches to characterize its activity. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental systems and objectives.

References

An In-depth Technical Guide to PSB-0777 Ammonium: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0777 ammonium (B1175870) is a potent and highly selective full agonist for the adenosine (B11128) A2A receptor (A2AAR). Its unique chemical structure, featuring a sulfonic acid group, confers high polarity, rendering it non-absorbable orally and limiting its systemic side effects. This makes PSB-0777 an invaluable research tool for investigating the localized effects of A2AAR activation and a potential therapeutic agent for site-specific treatments, particularly in inflammatory conditions of the gastrointestinal tract. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of PSB-0777 ammonium, including detailed experimental protocols and signaling pathway visualizations.

Chemical Structure and Physicochemical Properties

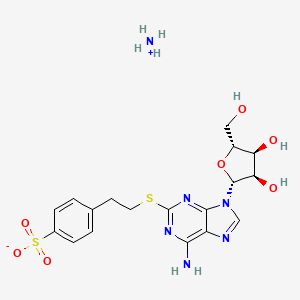

PSB-0777 is chemically known as 4-[2-[(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid. The ammonium salt form is commonly used for improved solubility and handling.

Caption: Chemical Structure of PSB-0777

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 4-[2-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanyl]ethyl]benzenesulfonic acid;azane | [1] |

| Molecular Formula | C18H20N5O7S2.NH4 | [2] |

| Molecular Weight | 500.55 g/mol | [2] |

| CAS Number | 2122196-16-9 | [2] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble to 100 mM in water and DMSO | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Storage | Store at room temperature | [2] |

Biological Activity and Receptor Affinity

PSB-0777 ammonium is a potent and selective full agonist of the adenosine A2A receptor. Its high affinity for the A2AAR, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it a valuable tool for studying A2AAR-mediated signaling.

Receptor Binding Affinities (Ki)

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2A | Rat (brain striatum) | 44.4 | [3] |

| A2A | Human | 360 | [4] |

| A1 | Rat | ≥10,000 | [3] |

| A1 | Human | 541 | [4] |

| A2B | Human | ≥10,000 | [3] |

| A3 | Human | ≥10,000 | [3] |

Functional Activity (EC50)

| Assay | Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation | CHO-K1 (human A2AAR) | 117 | [4] |

Signaling Pathway

Activation of the adenosine A2A receptor by PSB-0777 initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. The A2AAR is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological effects of A2AAR activation.

Caption: Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PSB-0777 ammonium.

Synthesis of PSB-0777 Ammonium

The synthesis of PSB-0777 is based on the procedure described by El-Tayeb et al. (2011). The key step involves the nucleophilic substitution of the chloro group in 2-chloroadenosine (B27285) with the thiol of 4-(2-mercaptoethyl)benzenesulfonic acid.

Caption: Synthetic Workflow for PSB-0777 Ammonium

Detailed Protocol (Representative):

-

Reaction Setup: To a solution of 2-chloroadenosine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2-3 equivalents).

-

Addition of Thiol: Add a solution of 4-(2-mercaptoethyl)benzenesulfonic acid (1.1 equivalents) in DMF dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain PSB-0777 in its free acid form.

-

Ammonium Salt Formation: Dissolve the purified PSB-0777 in a minimal amount of aqueous ammonium hydroxide (B78521) solution and lyophilize to obtain PSB-0777 ammonium salt as a solid.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Radioligand Binding Assay for A2AAR Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the adenosine A2A receptor.

Caption: Radioligand Binding Assay Workflow

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer

-

25 µL of a fixed concentration of a suitable A2AAR radioligand (e.g., [3H]ZM241385 or [3H]CGS21680)

-

25 µL of varying concentrations of PSB-0777 ammonium or vehicle (for total binding) or a saturating concentration of a known A2AAR antagonist (e.g., ZM241385) for non-specific binding.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of PSB-0777 by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of PSB-0777 to stimulate the production of cyclic AMP in cells expressing the A2AAR.

Detailed Protocol:

-

Cell Culture: Culture cells stably expressing the A2AAR (e.g., CHO-K1 or HEK293) in a suitable medium.

-

Cell Plating: Seed the cells into 96-well plates and grow to near confluency.

-

Assay Medium: Prepare an assay medium (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

-

Stimulation: Replace the culture medium with the assay medium and pre-incubate for 15-30 minutes. Then, add varying concentrations of PSB-0777 ammonium and incubate for a further 15-30 minutes at 37 °C.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the PSB-0777 concentration and determine the EC50 value using non-linear regression analysis.

Anti-Inflammatory Assay: Inhibition of TNF-α Release from Macrophages

This assay assesses the anti-inflammatory potential of PSB-0777 by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

Detailed Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in a suitable medium.

-

Cell Plating: Seed the macrophages into a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with varying concentrations of PSB-0777 ammonium for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.

-

Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of PSB-0777 compared to the LPS-stimulated control. Determine the IC50 value from the concentration-response curve.

Conclusion

PSB-0777 ammonium is a well-characterized, potent, and selective adenosine A2A receptor agonist. Its high polarity and resultant lack of oral absorption make it an exceptional tool for studying localized A2AAR functions and a promising candidate for targeted therapies for inflammatory conditions, particularly in the gastrointestinal tract. The detailed chemical, physical, and biological data, along with the comprehensive experimental protocols provided in this guide, are intended to facilitate further research and development involving this important pharmacological agent.

References

- 1. Frontiers | Adenosine-mediated immune responses in inflammatory bowel disease [frontiersin.org]

- 2. bmgrp.com [bmgrp.com]

- 3. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acrobiosystems.com [acrobiosystems.com]

PSB 0777 Ammonium: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSB 0777 ammonium (B1175870) is a potent and highly selective full agonist for the adenosine (B11128) A2A receptor (A2AAR). This technical guide provides a comprehensive overview of its pharmacological properties, drawing from available preclinical research. The document details its mechanism of action, receptor binding affinities, and functional effects in various experimental models. While extensive pharmacological data exists, publicly available information on the toxicology of PSB 0777 ammonium is limited. This guide summarizes the known pharmacological data in structured tables, outlines key experimental methodologies, and presents signaling pathways and experimental workflows using standardized diagrams to facilitate understanding and future research.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). As a full agonist, it binds to and activates the A2AAR, initiating downstream intracellular signaling cascades. The activation of A2AAR is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the adenosine A2A receptor, particularly in rats. Its affinity for other adenosine receptor subtypes is significantly lower, highlighting its utility as a selective pharmacological tool.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2A | Rat | 44.4 | [1][2][3][4] |

| A2A | Human | 360 | [1][3] |

| A1 | Rat | ≥10,000 | [1][2] |

| A1 | Human | 541 | [1][3] |

| A2B | Human | >10,000 | [1] |

| A3 | Human | >>10,000 | [1] |

| β1 Adrenergic | Human | 4,400 | [1] |

| β3 Adrenergic | Human | 3,300 | [1] |

Functional Activity

As a full agonist, this compound effectively stimulates A2AAR-mediated responses. Its potency has been quantified in cell-based assays.

Table 2: Functional Agonist Activity of this compound

| Assay | Cell Line | EC50 (nM) | Reference |

| A2AAR Agonism | CHO-K1 cells | 117 | [1] |

In Vitro and Ex Vivo Effects

-

Platelet Aggregation: In studies on human platelets, PSB 0777 has been shown to inhibit ADP-induced platelet aggregation when acting alone.[5] Furthermore, it demonstrates a synergistic effect in deepening the inhibition of platelet aggregation when used in combination with P2Y12 antagonists.[5][6]

-

Gastrointestinal Motility: In ex vivo rat ileum/jejunum preparations, PSB 0777 potentiates acetylcholine-induced contractions.[1][2] It has also been observed to increase acetylcholine (B1216132) contractions in both untreated and inflamed rat intestinal preparations.[1]

-

Neuronal Function: In cultured rat primary cortical neurons, PSB 0777 has been shown to modulate the expression of synaptic proteins and AMPA receptors in a time- and dose-dependent manner.[7][8] Short-term treatment with high doses or medium-term treatment with medium doses led to an increase in the expression of Synapsin-1 and PSD95, suggesting a role in synaptic plasticity.[7][8]

In Vivo Pharmacology and Pharmacokinetics

-

Anti-inflammatory Effects: In a rat model of inflammatory bowel disease, oral administration of PSB 0777 (0.4 mg/kg/day) resulted in a significant reduction of inflammatory cell infiltration and improvement of colonic mucosal architecture.[1]

-

Central Nervous System Effects: Intraperitoneal injection of PSB 0777 in mice (0.03, 0.3, 3 mg/kg) caused dose-dependent hypothermia and hypoactivity.[1]

-

Pharmacokinetics: PSB 0777 exhibits poor oral absorption and limited brain penetration.[1][3] Following oral administration in rats (0.4 mg/kg), plasma concentrations were very low (below 5 nM at 30 minutes) and undetectable at 60 minutes.[1] After intraperitoneal administration (0.4 mg/kg), plasma concentrations were evident at 30 minutes, decreased after 60 minutes, and were undetectable by 120 minutes.[1]

Toxicology Profile

Publicly available data on the comprehensive toxicology of this compound is limited. A Safety Data Sheet (SDS) for this compound hydrate (B1144303) indicates that no data is available for a formal hazard classification.[1] One study mentioned that PSB 0777 was non-cytotoxic to cells, though specific details of the cytotoxicity assays were not provided.[5] No information regarding acute toxicity (e.g., LD50), genotoxicity, or repeat-dose toxicity was found in the public domain.

Table 3: Summary of Available Toxicological Information

| Endpoint | Result | Reference |

| Cytotoxicity | Non-cytotoxic to cells | [5] |

| Acute Toxicity (LD50) | No data available | |

| Genotoxicity | No data available | |

| Repeat-Dose Toxicity | No data available |

Experimental Protocols

Receptor Binding Assays

Detailed protocols for the receptor binding assays that generated the Ki values in Table 1 were not exhaustively described in the provided search results. However, such assays typically involve the following steps:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from rat brain striatum for A2A receptors or from cell lines overexpressing the human receptor subtypes).

-

Radioligand Incubation: Incubation of the membrane preparation with a specific radioligand for the receptor of interest at a fixed concentration.

-

Competitive Binding: Addition of varying concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: Separation of bound and free radioligand, typically by rapid filtration, followed by quantification of the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Anti-inflammatory Model (Inflammatory Bowel Disease)

The anti-inflammatory effects of PSB 0777 were assessed in a rat model of inflammatory bowel disease. The general protocol is as follows:

-

Induction of Colitis: Experimental colitis is induced in rats.

-

Treatment: A treatment group receives this compound (0.4 mg/kg/day) via oral gavage for a specified period (e.g., from day 5 to 10 post-induction). A control group receives a vehicle.

-

Assessment: At the end of the treatment period, colonic tissue is collected.

-

Histological Analysis: The tissue is processed for histological examination to assess the degree of inflammatory cell infiltration and the integrity of the colonic mucosal architecture.

Signaling Pathway

The primary signaling pathway activated by this compound through the A2A receptor is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the adenosine A2A receptor due to its high potency and selectivity. The available data demonstrate its efficacy in modulating inflammatory responses, neuronal function, and platelet activity in preclinical models. Its poor oral bioavailability and brain penetration are key characteristics that may influence its therapeutic potential and experimental application. The significant lack of publicly available, detailed toxicological data underscores the need for further safety evaluation for any potential clinical development. Researchers and drug development professionals should consider both the well-defined pharmacological profile and the current data gap in toxicology when designing future studies with this compound.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. This compound hydrate - Immunomart [immunomart.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adenosine A₂A Receptor Agonist PSB-0777: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PSB-0777, a potent and selective full agonist of the adenosine (B11128) A₂A receptor (A₂AR). This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of its mechanism of action.

Introduction

PSB-0777, chemically known as 4-((6-amino-5-cyano-2-(phenethylthio)pyrimidin-4-yl)amino)benzenesulfonamide, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂A receptor. Its high potency and selectivity make it a subject of interest for potential therapeutic applications, particularly in inflammatory conditions. Due to its polar nature, PSB-0777 exhibits poor brain penetration and is not orally absorbed, making it a candidate for localized treatments, such as for inflammatory bowel disease.[1][2][3]

Data Presentation

The pharmacological profile of PSB-0777 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity (Kᵢ) of PSB-0777 at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Kᵢ (nM) |

| A₂A | Human | 360 |

| A₂A | Rat | 44.4 |

| A₁ | Human | 541 |

| A₁ | Rat | ≥10,000 |

| A₂B | Human | >10,000 |

| A₃ | Human | >>10,000 |

Data compiled from multiple sources.

Table 2: Functional Potency (EC₅₀) of PSB-0777

| Assay | Cell Line | EC₅₀ (nM) |

| cAMP Accumulation | CHO-K1 | 117 |

Data reflects the concentration at which PSB-0777 elicits a half-maximal response in a cyclic AMP accumulation assay.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of PSB-0777.

Synthesis of PSB-0777

While the seminal publication by El-Tayeb et al. in ACS Medicinal Chemistry Letters describes the design and initial characterization of PSB-0777, a detailed, step-by-step synthesis protocol is not provided within the main text or supplementary information of that specific article.[1][2][3] However, based on the general synthesis of substituted pyrimidines, a plausible synthetic route is outlined below.

Proposed Synthetic Scheme:

-

Step 1: Synthesis of the Pyrimidine (B1678525) Core. The synthesis would likely begin with a commercially available substituted pyrimidine, such as 2,4,6-trichloropyrimidine.

-

Step 2: Introduction of the Thioether. The 2-position of the pyrimidine ring can undergo nucleophilic substitution with 2-phenylethanethiol (B1584568) in the presence of a suitable base.

-

Step 3: Introduction of the Amino Group. The 6-position can be selectively aminated using ammonia (B1221849) or a protected amine.

-

Step 4: Introduction of the Sulfonamide Moiety. The final step would involve a nucleophilic aromatic substitution at the 4-position with 4-aminobenzenesulfonamide.

-

Purification. The final product would be purified using standard techniques such as column chromatography and recrystallization.

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the A₂A receptor.

Materials:

-

HEK293 cells stably expressing the human A₂A adenosine receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

-

PSB-0777 (or other test compounds).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest cultured HEK293-hA₂AR cells and homogenize in membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Incubation buffer.

-

A fixed concentration of [³H]ZM241385 (typically at its Kd value).

-

Varying concentrations of PSB-0777.

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of PSB-0777 to stimulate the production of cyclic AMP (cAMP) via the Gs-coupled A₂A receptor.

Materials:

-

CHO-K1 or HEK293 cells expressing the A₂A receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).

-

PSB-0777 (or other test compounds).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of PSB-0777 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of PSB-0777 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Western Blot Analysis of Synapsin-1 and PSD-95

This protocol is designed to assess the effect of PSB-0777 on the expression levels of the synaptic proteins Synapsin-1 (Syn-1) and Postsynaptic Density Protein 95 (PSD-95) in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures.

-

PSB-0777.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Synapsin-1, anti-PSD-95, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat primary cortical neurons with various concentrations of PSB-0777 for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Syn-1, PSD-95, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of Syn-1 and PSD-95 to the loading control.

Mandatory Visualizations

A₂A Receptor Signaling Pathway

The activation of the A₂A receptor by PSB-0777 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This can lead to changes in gene expression and cellular function.

Caption: A₂A Receptor Signaling Cascade.

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the key steps involved in performing a Western blot to analyze the effects of PSB-0777 on synaptic protein expression.

Caption: Western Blot Experimental Workflow.

Logical Relationship of PSB-0777's Effects on Synaptic Plasticity

PSB-0777, through its activation of the A₂A receptor, can modulate synaptic plasticity by influencing the expression and localization of key synaptic proteins. This diagram illustrates the logical flow from receptor activation to potential changes in synaptic strength.

Caption: PSB-0777's Influence on Synaptic Plasticity.

References

- 1. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

PSB-0777 Ammonium: A Technical Guide for Adenosine A2A Receptor Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the A2A receptor is a significant target in various physiological and pathological processes, including inflammation, immune response, and neuronal function.[4][5] PSB-0777 is characterized by its polar nature, attributed to a phenylsulfonate group, which confers high water solubility but limits its ability to cross the blood-brain barrier and be absorbed orally.[1][6] These properties make it an invaluable tool for peripheral and localized A2AR studies, particularly in models of inflammatory bowel disease (IBD), where local administration is advantageous.[1][2] This guide provides a comprehensive overview of PSB-0777's chemical properties, pharmacological profile, and its application in A2AR research, complete with experimental methodologies and pathway diagrams.

Chemical and Physical Properties

PSB-0777 is a water-soluble compound, facilitating its use in aqueous solutions for in vitro and in vivo experiments.[3][7] Its chemical name is 4-[2-[(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt.[3][7]

| Property | Value | Citation(s) |

| Chemical Name | 4-[2-[(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt | [3][7] |

| Molecular Formula | C₁₈H₂₀N₅O₇S₂.NH₄ | [3][7] |

| Molecular Weight | 500.55 g/mol | [3][7] |

| CAS Number | 2122196-16-9 | [3][7] |

| Purity | ≥97% (HPLC) | [3][7] |

| Solubility | Soluble to 100 mM in water and DMSO | [3][7] |

| Storage | Store at room temperature | [3][7] |

Pharmacological Profile

Mechanism of Action

PSB-0777 acts as a full agonist at the adenosine A2A receptor.[1][7] The A2A receptor is coupled to the Gs alpha subunit of the G-protein complex.[8] Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][8] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which mediates a wide range of cellular responses, including immune suppression and regulation of inflammation.[4][5][9]

Binding Affinity and Selectivity

PSB-0777 displays high affinity for the rat A2A receptor and moderate affinity for the human A2A receptor. It exhibits significant selectivity over other adenosine receptor subtypes (A1, A2B, and A3), making it a precise tool for studying A2AR-specific functions.[1][3][7]

| Receptor Target (Species) | Binding Affinity (Ki) | Selectivity vs. hA2A | Citation(s) |

| A2A Receptor (Rat) | 44.4 nM | N/A | [1][2][7] |

| A2A Receptor (Human) | 360 nM | 1x | [1] |

| A1 Receptor (Rat) | ≥10,000 nM | >27-fold | [3][7] |

| A1 Receptor (Human) | 541 nM | ~1.5-fold | [1] |

| A2B Receptor (Human) | >10,000 nM | >27-fold | [1][7] |

| A3 Receptor (Human) | >10,000 nM | >27-fold | [1][7] |

Note: Selectivity is calculated relative to the human A2A receptor Ki value.

Functional Activity

As a full agonist, PSB-0777 effectively stimulates A2AR-mediated signaling. Its functional potency has been demonstrated in cell-based assays measuring cAMP production.

| Assay Type | Cell Line | Potency (EC₅₀) | Citation(s) |

| cAMP Production | CHO-K1 Cells | 117 nM | [1] |

Pharmacokinetics

PSB-0777's polar nature significantly influences its pharmacokinetic profile. It is poorly absorbed when administered orally and does not readily penetrate the brain.[1][2]

| Administration Route | Dose | Species | Plasma Concentration | Time Point | Citation(s) |

| Oral (PO) | 0.4 mg/kg/day | Rat | < 5 nM | 30 min | [1][2] |

| Oral (PO) | 0.4 mg/kg/day | Rat | Not Detected | 60 min | [1][2] |

| Intraperitoneal (IP) | 0.4 mg/kg/day | Rat | Well Evident | 30 min | [1][2] |

| Intraperitoneal (IP) | 0.4 mg/kg/day | Rat | Decreased | 60 min | [1][2] |

| Intraperitoneal (IP) | 0.4 mg/kg/day | Rat | Not Detected | 120 min | [1][2] |

Adenosine A2A Receptor Signaling

Activation of the A2A receptor by an agonist like PSB-0777 initiates a well-characterized signaling cascade. The primary pathway involves Gs protein activation, leading to cAMP production and PKA activation.[4][8] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription to regulate inflammation and immune cell function.[4][8] The A2AR can also signal through other pathways, including those involving PI3K/Akt and MAPK/ERK.[8][10]

Caption: Canonical A2A receptor signaling cascade initiated by an agonist.

Experimental Protocols and Methodologies

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of PSB-0777 for the A2A receptor. It involves competing PSB-0777 against a radiolabeled ligand that has a known high affinity for the receptor.

Caption: Workflow for determining receptor binding affinity.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat brain striatum) or cultured cells (e.g., CHO cells stably expressing human A2AR) in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable A2AR radioligand (e.g., [³H]PSB-603), and varying concentrations of PSB-0777.[11][12]

-

Incubation: Incubate the mixture, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of PSB-0777 that inhibits 50% of the specific binding (IC₅₀) is determined using non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of PSB-0777 to stimulate the production of the second messenger cAMP, confirming its agonist activity and determining its functional potency (EC₅₀).

Caption: Workflow for assessing functional agonist activity.

Detailed Methodology:

-

Cell Culture: Plate cells engineered to express the A2A receptor (e.g., CHO-K1) in a suitable format (e.g., 96-well or 384-well plates) and grow to an appropriate confluency.

-

Assay Preparation: Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the enzymatic degradation of cAMP.

-

Agonist Stimulation: Add varying concentrations of PSB-0777 to the wells and incubate at 37°C for a short period (e.g., 30 minutes).

-

Cell Lysis: Stop the stimulation by adding a lysis buffer provided with the cAMP detection kit.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the PSB-0777 concentration. Use non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Key Research Applications

-

Inflammatory Bowel Disease (IBD): Due to its poor systemic absorption after oral administration, PSB-0777 is an excellent candidate for studying localized A2AR activation in the gut.[1] In a rat model of oxazolone-induced colitis, oral administration of PSB-0777 was shown to reduce inflammatory cell infiltration and improve the architecture of the colonic mucosa.[2]

-

Neuroscience: While PSB-0777 itself has poor brain penetrance, it is used in in vitro and ex vivo neurological studies.[1] For instance, it has been used to study the modulation of synaptic proteins and AMPA receptor expression in primary cortical neurons, providing insights into the role of A2AR in synaptic plasticity.[13][14] Intraperitoneal administration in mice has been shown to cause dose-dependent hypothermia and hypoactivity, effects that are mediated by A2AR.[1][2]

-

Immunology: The A2A receptor is a key regulator of immune cell function.[5] PSB-0777 can be used in isolated immune cell preparations to study A2AR-mediated immunosuppression, which involves inhibiting the activation and effector functions of T-cells and other immune cells.[4][9]

-

Ex Vivo Tissue Studies: PSB-0777 has been shown to potentiate acetylcholine-induced contractions in isolated rat ileum and jejunum preparations, demonstrating its utility in studying A2AR function in smooth muscle and enteric nervous system preparations.[1][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PSB-0777 Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of PSB-0777 ammonium (B1175870), a potent and selective adenosine (B11128) A2A receptor full agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the molecular interactions and functional activity of this compound.

Core Pharmacological Profile

PSB-0777 ammonium is recognized as a high-affinity, selective full agonist for the adenosine A2A receptor (A2AAR). Its in vitro profile demonstrates a clear preference for the A2AAR over other adenosine receptor subtypes and other unrelated receptors, making it a valuable tool for investigating A2AAR-mediated physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of PSB-0777 ammonium, including its binding affinity and functional potency at various receptors.

Table 1: Receptor Binding Affinity (Ki) of PSB-0777 Ammonium

| Receptor Subtype | Species | Ki (nM) | Reference |

| Adenosine A2A | Rat | 44.4 | [1][2][3][4] |

| Human | 360 | [1][4][5] | |

| Adenosine A1 | Rat | ≥10000 | [1][2][4][5] |

| Human | 541 | [1][4][5] | |

| Adenosine A2B | Human | >10000 | [1][2] |

| Adenosine A3 | Human | >>10000 | [1][2] |

| β1 Adrenergic | Human | 4400 | [1][5] |

| β3 Adrenergic | Human | 3300 | [1][5] |

Table 2: Functional Activity of PSB-0777 Ammonium

| Assay Type | Target | Cell Line/System | Parameter | Value (nM) | Reference |

| Functional Agonism | A2AAR | CHO-K1 cells | EC50 | 117 | [1][5] |

| Platelet Aggregation Inhibition | N/A | Human Platelets | IC50 | 23000 | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are generalized protocols for the key experiments used to characterize PSB-0777 ammonium in vitro.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of PSB-0777 ammonium for adenosine receptor subtypes (A1, A2A, A2B, A3) and other receptors.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor.

-

Incubation: A constant concentration of a specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (PSB-0777 ammonium).

-

Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

As the A2A receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the functional potency (EC50) and efficacy of PSB-0777 ammonium as an A2AAR agonist.

General Procedure:

-

Cell Culture: Cells expressing the A2A receptor (e.g., CHO-K1 cells) are cultured to an appropriate density.

-

Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of PSB-0777 ammonium.

-

Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Visualizations

Signaling Pathway of the Adenosine A2A Receptor

Caption: Adenosine A2A receptor signaling cascade upon activation by PSB-0777.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of PSB-0777 ammonium.

Logical Relationship of PSB-0777 Selectivity

Caption: Selectivity profile of PSB-0777 ammonium for adenosine and adrenergic receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: PSB-0777, a Potent and Selective Adenosine A₂A Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides an in-depth technical overview of PSB-0777, a potent and highly selective full agonist for the adenosine (B11128) A₂A receptor (A₂AAR). Contrary to potential misconceptions, PSB-0777's primary pharmacological activity is not related to ammonium (B1175870) binding but is centered on its high-affinity interaction with the A₂AAR, a G-protein coupled receptor involved in various physiological processes. This guide summarizes the binding affinity and selectivity profile of PSB-0777, details a representative experimental protocol for its characterization, and visualizes its mechanism of action.

Data Presentation: Binding Affinity and Selectivity of PSB-0777

The binding affinity of PSB-0777 has been characterized at various adenosine receptor subtypes and other related receptors. The data, presented in terms of the inhibition constant (Kᵢ), demonstrates the compound's high affinity and selectivity for the A₂AAR. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| Adenosine A₂A Receptor | Rat | 44.4 | [1][2][3][4] |

| Adenosine A₂A Receptor | Human | 360 | [1][4] |

| Adenosine A₁ Receptor | Rat | ≥10000 | [1][3][4] |

| Adenosine A₁ Receptor | Human | 541 | [1][4] |

| Adenosine A₂B Receptor | Human | >10000 | [1][3][4] |

| Adenosine A₃ Receptor | Human | >>10000 | [1][3][4] |

| β₁ Adrenergic Receptor | Human | 4400 | [1][4] |

| β₃ Adrenergic Receptor | Human | 3300 | [1][4] |

Functional Activity:

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| A₂AAR Agonist Activity | CHO-K1 | 117 | [1][4] |

PSB-0777 exhibits over 225-fold selectivity for the human A₂AAR over other adenosine receptor subtypes.[1][4]

Experimental Protocols: Radioligand Binding Assay for A₂A Receptor

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound like PSB-0777 for the adenosine A₂A receptor. This protocol is based on standard methodologies cited in the literature for adenosine receptor binding assays.

1. Materials and Reagents:

-

Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human or rat adenosine A₂A receptor.

-

Radioligand: [³H]CGS 21680, a selective A₂AAR agonist.

-

Test Compound: PSB-0777.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂AAR agonist like NECA (5'-N-Ethylcarboxamidoadenosine).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

2. Membrane Preparation:

-

Culture HEK-293 or CHO cells stably transfected with the A₂A receptor.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

3. Binding Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]CGS 21680 (typically at or near its Kₔ value).

-

Increasing concentrations of the test compound (PSB-0777) for the competition curve. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of NECA.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mandatory Visualizations

References

Understanding the Therapeutic Potential of PSB-0777 Ammonium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0777 ammonium (B1175870) is a potent and selective full agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of PSB-0777. We delve into its mechanism of action, summarize its binding affinity and functional potency across various preclinical models, and detail key experimental protocols for its evaluation. Furthermore, this guide visualizes the critical signaling pathways modulated by PSB-0777 and outlines experimental workflows, offering a valuable resource for researchers and drug development professionals exploring the therapeutic utility of A2AR agonism.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in cellular metabolism and signaling. Its effects are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has garnered significant attention as a therapeutic target due to its involvement in inflammation, neurotransmission, and cardiovascular function.[1][2][3]

PSB-0777 is a novel A2AR agonist characterized by its high potency and selectivity. Its unique polar structure, featuring a phenylsulfonate group, renders it water-soluble and poorly absorbed when administered orally, making it a candidate for localized therapeutic applications, such as in the gastrointestinal tract, with potentially minimal systemic side effects.[3][4] This guide explores the preclinical data supporting the therapeutic potential of PSB-0777, with a focus on its anti-inflammatory and neuro-modulatory properties.

Mechanism of Action

PSB-0777 exerts its pharmacological effects by selectively binding to and activating the adenosine A2A receptor. The A2AR is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins.[5] Upon agonist binding, Gs is activated, leading to the stimulation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[5] The activation of this signaling cascade underlies the diverse cellular responses mediated by A2AR agonism, including anti-inflammatory effects and modulation of neurotransmitter release.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of PSB-0777 for various adenosine receptor subtypes in different species.

Table 1: Binding Affinity (Ki) of PSB-0777 at Adenosine Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| A2A | Rat | Brain Striatum | 44.4 | [4][8][9] |

| A2A | Human | - | 360 | [4][8] |

| A1 | Rat | - | ≥10,000 | [4][8] |

| A1 | Human | - | 541 | [4][8] |

| A2B | Human | - | >10,000 | [4] |

| A3 | Human | - | >>10,000 | [4] |

Table 2: Functional Potency (EC50) of PSB-0777

| Assay | Cell Line | EC50 (nM) | Reference(s) |

| cAMP Accumulation | CHO-K1 | 117 | [4][8] |

Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of PSB-0777 in two primary areas: inflammatory bowel disease and neurological disorders.

Inflammatory Bowel Disease (IBD)

Due to its poor oral absorption, PSB-0777 is being investigated as a locally acting anti-inflammatory agent for the treatment of IBD.[4] In a rat model of oxazolone-induced colitis, oral administration of PSB-0777 (0.4 mg/kg/day) resulted in a significant reduction of inflammatory cell infiltration and amelioration of the colonic mucosal architecture.[4] These beneficial effects were associated with a decrease in the colonic levels of myeloperoxidase (MPO), a marker of neutrophil infiltration.[6]

Neuroprotection and Synaptic Plasticity

Recent studies have explored the role of PSB-0777 in modulating synaptic function. In primary cortical neurons, PSB-0777 has been shown to regulate the expression of key synaptic proteins in a time- and dose-dependent manner.[1][2][3] Short-term treatment with PSB-0777 increased the expression of Synapsin-1 (Syn-1) and postsynaptic density protein 95 (PSD-95), proteins crucial for synaptic vesicle clustering and postsynaptic scaffolding, respectively.[1][2][3] Furthermore, PSB-0777 treatment enhanced the expression of AMPA receptors, which are critical for excitatory synaptic transmission.[1][2][3] These findings suggest a potential role for PSB-0777 in promoting synaptic plasticity and neuroprotection.

Table 3: In Vivo Efficacy of PSB-0777 in a Rat Model of Oxazolone-Induced Colitis

| Treatment Group | Dose | Outcome Measure | Result | Reference(s) |

| PSB-0777 | 0.4 mg/kg/day (p.o.) | Microscopic inflammation score | Significant reduction | [4] |

| PSB-0777 | 0.4 mg/kg/day (p.o.) | Myeloperoxidase (MPO) levels | Significant reduction | [6] |

Table 4: Effects of PSB-0777 on Synaptic Protein Expression in Rat Primary Cortical Neurons

| Treatment | Dose | Time | Protein | Change in Expression | Reference(s) |

| PSB-0777 | 100 nM | 30 min | Synapsin-1 | Increased | [1][2][3] |

| PSB-0777 | 20-100 nM | 30 min | PSD-95 | Increased | [1][2][3] |